molecular formula C9H19ClN2O2 B13030097 2-Methylpropyl piperazine-1-carboxylate hydrochloride

2-Methylpropyl piperazine-1-carboxylate hydrochloride

Cat. No.: B13030097
M. Wt: 222.71 g/mol
InChI Key: OFKGCLVLBHMKTF-UHFFFAOYSA-N
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Description

2-Methylpropyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used in medicinal chemistry due to its unique structural and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with isobutylene carbonate. This reaction forms 2-methyl-2-hydroxypropyl piperazine-1-carboxylate, which is then converted to its hydrochloride salt . The reaction conditions often include refluxing the mixture of piperazine and isobutylene carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures the production of an essentially pure compound, which is crucial for its application in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

2-Methylpropyl piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as a receptor modulator or enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

2-Methylpropyl piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

2-methylpropyl piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(2)7-13-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H

InChI Key

OFKGCLVLBHMKTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCNCC1.Cl

Origin of Product

United States

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